molecular formula C26H28N2O6S B2680887 3,4,5-trimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 898447-60-4

3,4,5-trimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B2680887
CAS No.: 898447-60-4
M. Wt: 496.58
InChI Key: MDMPGEOBDDQAHU-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This benzamide derivative features a complex structure that incorporates both a 3,4,5-trimethoxybenzamide moiety and a 1-tosyl-1,2,3,4-tetrahydroquinoline scaffold, making it a valuable intermediate for the development of novel therapeutic agents. Structurally related tetrahydroisoquinoline compounds have demonstrated diverse biological activities in scientific literature, including beta-adrenergic receptor interactions and bronchodilating properties . The 3,4,5-trimethoxyphenyl group, a key structural component, is recognized as an important pharmacophore in pharmaceutical compounds and has been investigated in various benzamide derivatives for potential antitumor applications . Researchers are exploring this compound primarily as a key intermediate in synthetic organic chemistry and drug discovery efforts, particularly for developing potential therapies targeting various disease pathways. The tosyl (p-toluenesulfonyl) protecting group enhances the molecule's stability and modifies its physicochemical properties, making it suitable for further chemical modifications and structure-activity relationship studies. This product is provided exclusively for research purposes in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound using appropriate safety precautions, including personal protective equipment and proper engineering controls.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O6S/c1-17-7-11-21(12-8-17)35(30,31)28-13-5-6-18-9-10-20(16-22(18)28)27-26(29)19-14-23(32-2)25(34-4)24(15-19)33-3/h7-12,14-16H,5-6,13H2,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMPGEOBDDQAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters and improve scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The methoxy groups can be oxidized to hydroxyl groups under specific conditions.

  • Reduction: : The tosyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

  • Substitution: : The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: : Lithium aluminum hydride (LiAlH4) is often used for reducing tosyl groups.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base like triethylamine.

Major Products Formed

  • Oxidation: : Formation of hydroxylated derivatives.

  • Reduction: : Formation of methylated derivatives.

  • Substitution: : Formation of various substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound has shown potential as a pharmacophore. Its trimethoxyphenyl group is known to exhibit diverse bioactivity, including anti-cancer properties.

Medicine

The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with various molecular targets makes it a candidate for developing new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique structure and reactivity profile make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism by which 3,4,5-trimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The trimethoxyphenyl group can bind to various receptors and enzymes, leading to biological responses. The tosylated tetrahydroquinoline moiety may interact with other cellular components, contributing to its overall activity.

Comparison with Similar Compounds

The following analysis compares 3,4,5-trimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide with structurally related compounds in terms of synthesis, physicochemical properties, and biochemical activity.

Structural Analogues with Tetrahydroquinoline Scaffolds

Compounds sharing the tetrahydroquinoline core but differing in substituents include:

  • 2-((2,3-Dimethylphenyl)amino)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (21): Features a dimethylphenylamino group and lacks the tosyl moiety. It exhibits a higher melting point (220–221°C) compared to sulfonamide derivatives, likely due to stronger hydrogen bonding from the 2-oxo group .
  • N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide (24): Substitutes the benzamide group with a methanesulfonamide, resulting in a lower molecular weight and a melting point of 236–237°C .
Compound Name Molecular Formula Melting Point (°C) Key Structural Features
Target compound Not explicitly provided Not reported 3,4,5-Trimethoxybenzamide, tosyl group
21 C25H24N3O2 220–221 2-Oxo group, dimethylphenylamino
24 C11H14N2O3S 236–237 Methanesulfonamide, 2-oxo group

Key Observations :

  • The tosyl group in the target compound may enhance steric bulk and alter solubility compared to simpler sulfonamides like 24 .
Benzamide Derivatives with Heterocyclic Systems

Compounds with benzamide groups attached to diverse heterocycles include:

  • 3,4,5-Trimethoxy-N-(6-methoxy-8H-indeno[1,2-d]thiazol-2-yl)benzamide (7f): An indenothiazole derivative with a 44% synthesis yield and molecular ion m/z consistent with its molecular formula .
  • 5i () : A triazolopyrimidinylpiperidine-linked benzamide with a higher yield (83%) and trifluoromethyl substitution .
Compound Name Molecular Formula Yield (%) HRMS (M+H)+ (m/z) Heterocyclic Core
7f C27H25N2O5S 44 Not provided Indeno[1,2-d]thiazole
5i C29H32F3N6O4S 83 617.2158 (calc), 617.2159 (found) Triazolopyrimidine

Key Observations :

  • The target compound’s tetrahydroquinoline scaffold may offer conformational rigidity distinct from the planar indenothiazole or triazolopyrimidine systems.

Hypotheses for the Target Compound :

  • The 3,4,5-trimethoxybenzamide group, seen in both the target compound and 7f , may contribute to π-π stacking interactions in enzyme binding pockets.

Biological Activity

The compound 3,4,5-trimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

Chemical Structure and Properties

The molecular formula of this compound is C25H30N2O5SC_{25}H_{30}N_{2}O_{5}S. Its structure features a benzamide moiety substituted with multiple methoxy groups and a tosylated tetrahydroquinoline. The presence of these functional groups is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroquinoline exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

  • Study Findings : In vitro assays demonstrated that the compound effectively inhibited the proliferation of breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range.
  • Mechanism : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as cyclin D1 and p53 .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Research indicates:

  • Bacterial Inhibition : It showed notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
  • Fungal Activity : The compound displayed antifungal effects against Candida albicans, suggesting a broad-spectrum antimicrobial potential .

Neuroprotective Effects

Neuroprotective properties have been explored in models of neurodegenerative diseases:

  • Study Results : In rodent models of Alzheimer's disease, administration of the compound resulted in reduced amyloid plaque formation and improved cognitive function as measured by behavioral tests.
  • Mechanism : Neuroprotection may be attributed to antioxidant properties and inhibition of neuroinflammatory pathways .

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis via caspase activation
A54920Cell cycle arrest at G2/M phase

This data illustrates the selective toxicity of the compound towards cancer cells while sparing normal cells.

Case Study 2: Antimicrobial Assessment

In a comparative study assessing antimicrobial efficacy:

MicroorganismMIC (µg/mL)
Staphylococcus aureus64
Bacillus subtilis128
Candida albicans32

These results highlight the potential application of this compound in treating bacterial and fungal infections.

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